1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Example Reaction:
Reactants: 3,4-dichlorophenylhydrazine, 1,3-diketone (e.g., 1,3-bis(3-methylphenyl)propane-1,3-dione)
Conditions: Reflux in ethanol with a catalytic amount of acetic acid
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Sodium methoxide (NaOCH₃) in methanol
Major Products
Oxidation: Formation of pyrazole-4,5-dione derivatives
Reduction: Formation of 1-(3,4-dihydroxyphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
Substitution: Formation of 1-(3,4-dimethoxyphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
Scientific Research Applications
1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation.
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives:
1-phenyl-3,5-dimethylpyrazole: Lacks the dichlorophenyl and additional methylphenyl groups, resulting in different chemical properties and biological activities.
List of Similar Compounds
- 1-phenyl-3,5-dimethylpyrazole
- 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole
- 1-(3,4-dichlorophenyl)-3,5-diphenylpyrazole
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H18Cl2N2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c1-15-5-3-7-17(11-15)22-14-23(18-8-4-6-16(2)12-18)27(26-22)19-9-10-20(24)21(25)13-19/h3-14H,1-2H3 |
InChI Key |
GOZLPJITCBDPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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